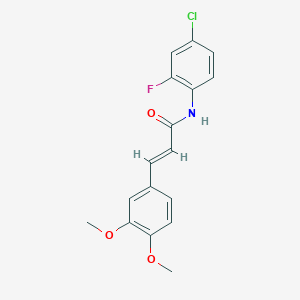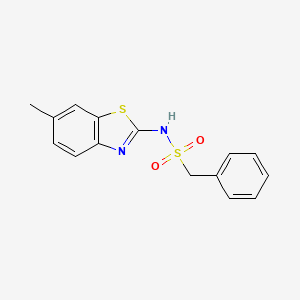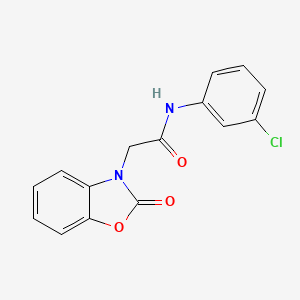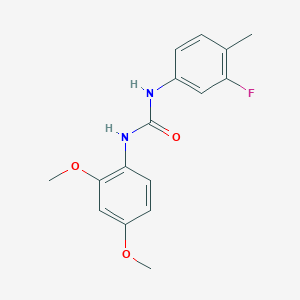![molecular formula C17H20N4O2 B5735711 3-(3,4-dimethoxyphenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5735711.png)
3-(3,4-dimethoxyphenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core
Wirkmechanismus
Target of Action
The primary targets of this compound are the CLK1 and DYRK1A kinases . These kinases play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer and neurodegenerative disorders .
Mode of Action
The compound interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity . This inhibition disrupts the normal function of these kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of CLK1 and DYRK1A kinases affects several biochemical pathways. These kinases are part of the Ser/Thr kinases family, which is implicated in various regulation processes, especially Alzheimer’s disease
Pharmacokinetics
The compound’s lipophilicity, which allows it to easily diffuse into cells, suggests good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of CLK1 and DYRK1A kinases, leading to disruption of the cellular processes they regulate . This can potentially have therapeutic effects in diseases where these kinases are implicated, such as cancer and neurodegenerative disorders .
Vorbereitungsmethoden
The synthesis of 3-(3,4-dimethoxyphenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenyl hydrazine with 2,5-dimethylpyrazole-3-carboxylic acid under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. This intermediate is then subjected to further methylation and amination reactions to yield the final product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethoxyphenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has shown promise in several scientific research areas:
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound shares a similar core structure but differs in its side chains, affecting its biological activity and solubility.
5-Amino-pyrazoles: These compounds are also used in medicinal chemistry for their versatile reactivity and biological activities.
In comparison, 3-(3,4-dimethoxyphenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific inhibitory effects on tubulin and Hsp90, making it a unique candidate for anti-cancer research .
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-10-8-15(18-3)21-17(19-10)16(11(2)20-21)12-6-7-13(22-4)14(9-12)23-5/h6-9,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZHFJYVVOENBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-nitrophenyl)methyl]ethanamine](/img/structure/B5735643.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]pentan-3-amine](/img/structure/B5735649.png)
![N-(4-{(1E)-1-[2-({5-[(2-chlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B5735654.png)

![[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-phenylsulfanylacetate](/img/structure/B5735664.png)

![methyl 2-methyl-3-[(2-propylpentanoyl)amino]benzoate](/img/structure/B5735672.png)


![1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B5735685.png)
![2-methyl-3-(3-nitrophenyl)benzo[f]quinoline](/img/structure/B5735693.png)
![2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(1-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)ACETAMIDE](/img/structure/B5735715.png)
![1-(3-Chloro-2-methylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5735721.png)
![4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B5735727.png)
